(2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE
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Overview
Description
(2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE typically involves the condensation of 2-methoxyquinoline-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-3-carboxylic acid derivatives, while reduction could produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications, including as anti-inflammatory, antimalarial, and anticancer agents.
Industry
Industrially, quinoline derivatives are used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
2-Methoxyquinoline: A simpler derivative with a methoxy group at the 2-position.
Thiophene-2-carbaldehyde: A key starting material in the synthesis of the compound.
Uniqueness
(2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE is unique due to the presence of both quinoline and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
(E)-3-(2-methoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-20-17-13(8-9-15(19)16-7-4-10-21-16)11-12-5-2-3-6-14(12)18-17/h2-11H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOFBPNPNYQWLP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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